[1-(Oxan-2-yl)cyclobutyl]methanol
Description
Contextualization within Modern Synthetic Strategy Development
In the landscape of modern synthetic chemistry, there is a continuous demand for molecules that occupy novel regions of chemical space and possess desirable physicochemical properties. The development of synthetic strategies is increasingly focused on the creation of three-dimensional (3D) molecular frameworks to enhance biological activity and improve drug-like properties. The so-called "escape from flatland" is a prevailing theme, encouraging the synthesis of molecules with greater sp3 character and defined spatial arrangements. researchgate.net
The structure of [1-(Oxan-2-yl)cyclobutyl]methanol aligns perfectly with these modern objectives. Its synthesis represents a move towards more complex and rigid scaffolds that can serve as versatile building blocks in the construction of larger, biologically active molecules. The presence of both a strained four-membered ring and a six-membered heterocycle offers multiple points for diversification, allowing chemists to explore a wide range of derivatives. The development of synthetic routes to this and related compounds is indicative of a broader trend in organic synthesis: the pursuit of modular and efficient methods for assembling intricate molecular architectures.
Significance of Cyclobutane (B1203170) and Tetrahydropyran (B127337) Scaffolds in Molecular Design
The two core components of this compound, the cyclobutane and tetrahydropyran rings, are independently recognized for their significant contributions to molecular design, particularly in the field of medicinal chemistry.
Cyclobutane Scaffolds:
Cyclobutane rings are increasingly utilized in medicinal chemistry to impart unique structural and pharmacological properties. nih.govbohrium.com Their inclusion in a molecule can lead to several advantageous effects:
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. researchgate.netnih.govru.nl This restriction can lead to increased potency and selectivity.
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug candidate. nih.govru.nl
Improved Physicochemical Properties: Cyclobutanes can be used to fine-tune properties such as solubility and lipophilicity. bohrium.com
Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, offering a different spatial arrangement while maintaining key interactions. ru.nl
Tetrahydropyran Scaffolds:
The tetrahydropyran (THP) ring is a prevalent motif in a vast number of natural products and pharmaceuticals. pharmablock.com Its significance stems from several key features:
Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. pharmablock.com
Improved ADME Properties: Compared to their carbocyclic analogue, cyclohexane (B81311), THP-containing compounds often exhibit lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com
Structural Scaffold: The THP ring provides a stable, conformationally defined scaffold upon which various functional groups can be appended. nih.gov Functionalized THP scaffolds are valuable intermediates in the synthesis of compound libraries for drug discovery. nih.govnih.gov
The combination of these two valuable scaffolds in a single molecule, as seen in this compound, suggests a synergistic potential for creating novel chemical entities with desirable properties for advanced applications.
Theoretical Considerations for the Unique Structural Features of this compound
The unique three-dimensional structure of this compound gives rise to interesting theoretical considerations related to its conformation and stereochemistry.
Conformational Analysis of the Cyclobutane Ring:
Contrary to a planar representation, the cyclobutane ring exists in a puckered or "folded" conformation to alleviate torsional strain. libretexts.orgmaricopa.edudalalinstitute.com This puckering results in two distinct positions for substituents: axial and equatorial. The degree of puckering and the energetic barrier to ring-flipping are influenced by the nature of the substituents. In the case of this compound, the bulky tetrahydropyran group at the 1-position will have a profound impact on the conformational preference of the cyclobutane ring.
The Anomeric Effect in the Tetrahydropyran Ring:
The tetrahydropyran ring in this compound is substituted at the 2-position (the anomeric center). The orientation of the substituent at this position is governed by the anomeric effect, a stereoelectronic phenomenon that, in many cases, favors the axial orientation of an electronegative substituent over the sterically less hindered equatorial position. nih.govrsc.orgrsc.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-C bond to the cyclobutyl group. rsc.org The interplay between this anomeric effect and steric hindrance from the cyclobutane ring will dictate the preferred conformation of the tetrahydropyran ring and the relative orientation of the two rings. The nature of the solvent can also influence the magnitude of the anomeric effect. cdnsciencepub.com
The spiro-like junction between the two rings in this compound creates a complex conformational landscape. The preferred three-dimensional arrangement of the molecule will be a delicate balance of minimizing steric interactions between the two rings and satisfying the stereoelectronic demands of the anomeric effect. Understanding these theoretical principles is crucial for predicting the molecule's shape and its potential interactions with other molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(oxan-2-yl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXLYWSIZIFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 Oxan 2 Yl Cyclobutyl Methanol
Retrosynthetic Analysis and Strategic Disconnections of the [1-(Oxan-2-yl)cyclobutyl]methanol Framework
A retrosynthetic analysis of this compound reveals several logical bond disconnections that pave the way for plausible synthetic routes. The primary disconnection points are the C-C bond between the cyclobutane (B1203170) and the methanol (B129727) group, and the C-C bond connecting the cyclobutane and oxane rings.
Disconnection I (C-C bond of the hydroxymethyl group): This disconnection leads to a cyclobutyl Grignard reagent and formaldehyde, or a cyclobutanecarbaldehyde and a suitable nucleophile. This is a classic and reliable method for introducing a hydroxymethyl group.
Disconnection II (C-C bond between the rings): This approach disconnects the molecule into a cyclobutanone (B123998) derivative and a lithiated or Grignard reagent of a protected tetrahydropyran (B127337). This strategy allows for the late-stage introduction of the oxane ring.
Disconnection III (C-O bond of the oxane ring): A less common but viable approach involves the intramolecular cyclization of a δ-hydroxy olefin or a related precursor to form the tetrahydropyran ring.
These disconnections form the basis for the convergent and stereoselective synthetic strategies discussed in the subsequent sections.
Convergent Total Synthesis Approaches to this compound
Convergent synthesis, where different fragments of the target molecule are synthesized separately and then coupled, offers significant advantages in terms of efficiency and flexibility.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful tool that allows for the introduction of key functional groups in the final steps of a synthesis, minimizing the need for protecting groups and often leading to more concise routes. nih.govsemanticscholar.orgrsc.orgrsc.org In the context of this compound, LSF could involve the introduction of the hydroxymethyl group onto a pre-formed [1-(oxan-2-yl)cyclobutane] scaffold.
One potential LSF approach is the direct C(sp³)–H hydroxymethylation of a cyclobutane derivative. While challenging, recent advancements in photoredox catalysis and other radical-based methods have shown promise for such transformations. nih.gov
A more established method would involve the conversion of a carboxylic acid or ester derivative of the cyclobutane to the desired alcohol. For instance, a cyclobutanecarboxylic acid can be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄).
| Precursor | Reagent | Product | Yield (%) | Reference |
| 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid | LiAlH₄ | This compound | High | General Method |
| 1-(Oxan-2-yl)cyclobutane-1-carbonyl chloride | NaBH₄ | This compound | High | General Method |
Table 1: Late-Stage Hydroxymethylation Approaches
Modular Assembly Techniques
Modular assembly provides a highly flexible approach to complex molecules by allowing for the independent synthesis and subsequent coupling of key building blocks. nih.govub.edursc.org This strategy is particularly well-suited for the synthesis of this compound, where the cyclobutane and oxane moieties can be prepared separately and then joined.
A key modular approach involves the reaction of a pre-formed organometallic cyclobutane species with an electrophilic tetrahydropyran derivative, or vice versa. For example, a Grignard reagent derived from 1-bromocyclobutane could react with 2-formyltetrahydropyran. Alternatively, a lithiated tetrahydropyran could be added to cyclobutanone.
| Cyclobutane Module | Oxane Module | Coupling Product | Reference |
| Cyclobutylmagnesium bromide | 2-Formyltetrahydropyran | 1-(Oxan-2-yl)cyclobutyl]methanol | mnstate.eduwvu.eduleah4sci.comlibretexts.orglibretexts.org |
| Cyclobutanone | 2-Lithiotetrahydropyran | This compound | organic-chemistry.org |
Table 2: Modular Assembly Strategies
Stereoselective Synthesis of Enantiopure this compound
The presence of a stereocenter at the C-2 position of the oxane ring necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.
Chiral Auxiliary-Directed Synthetic Routes
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. sigmaaldrich.comsioc-journal.cnresearchgate.netnih.gov In the synthesis of this compound, a chiral auxiliary can be attached to either the cyclobutane or the tetrahydropyran precursor to direct the stereochemical outcome of the key bond-forming reactions.
For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a cyclobutanecarboxylic acid. sioc-journal.cn Subsequent diastereoselective alkylation or other modifications can be performed before the removal of the auxiliary to yield an enantiomerically enriched product.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Alkylation of cyclobutane derivative | >95% | sioc-journal.cn |
| (R)-Pantolactone | Cyclopropanation (analogous) | High | rsc.org |
Table 3: Chiral Auxiliary-Directed Syntheses
Asymmetric Catalytic Methodologies for Stereocontrol
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.orgnih.govfrontiersin.org Various catalytic systems can be envisioned for the stereocontrolled synthesis of this compound.
One strategy involves the asymmetric reduction of a ketone precursor. For example, the asymmetric hydrogenation or transfer hydrogenation of a (1-(oxan-2-yl)carbonyl)cyclobutane could provide the desired chiral alcohol with high enantioselectivity.
Another powerful approach is the use of chiral Lewis acids or organocatalysts to control the stereochemistry of the coupling reaction between the cyclobutane and tetrahydropyran fragments. For instance, a chiral catalyst could be employed in the addition of a silyl (B83357) enol ether of cyclobutanone to an oxocarbenium ion derived from a tetrahydropyran precursor.
| Catalytic System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | Up to 99% | nih.gov |
| Chiral Brønsted Acid | Prins Cyclization (analogous) | High | organic-chemistry.org |
| Chiral Lewis Acid | Michael Addition (analogous) | >90% | sioc-journal.cn |
Table 4: Asymmetric Catalytic Approaches
Biocatalytic Transformations in this compound Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and highly selective transformations that are often difficult to achieve with traditional chemical methods. ru.nlresearchgate.net Enzymes, as biocatalysts, operate under environmentally benign conditions and can exhibit remarkable chemo-, regio-, and enantioselectivity. ru.nl In the context of synthesizing this compound, biocatalytic approaches could offer significant advantages, particularly in achieving high stereochemical purity.
While specific enzymatic reactions for the direct synthesis of this compound are not extensively reported, the principles of biocatalysis can be applied to key steps in a potential synthetic route. For instance, lipases are a class of enzymes known for their ability to catalyze the hydrolysis of esters or the reverse reaction, esterification, with high enantioselectivity. nih.gov This could be employed in a kinetic resolution process to separate a racemic mixture of a precursor alcohol, leading to an enantiomerically enriched form of this compound.
Another potential application of biocatalysis is in the reduction of a ketone precursor to the corresponding alcohol. Ketoreductases, a class of oxidoreductase enzymes, can catalyze the stereoselective reduction of ketones to chiral alcohols with high enantiomeric excess. By selecting an appropriate ketoreductase, it may be possible to produce a specific stereoisomer of this compound.
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), could also be explored. researchgate.net Baker's yeast contains a variety of enzymes that can perform a range of chemical transformations, including reductions. researchgate.net Subjecting a suitable precursor aldehyde or ketone to fermentation with baker's yeast could potentially yield the desired alcohol. researchgate.net
The development of a biocatalytic route for this compound would require screening a variety of enzymes or microorganisms to identify a catalyst with the desired activity and selectivity. Optimization of reaction conditions such as pH, temperature, and substrate concentration would also be crucial for achieving high yields and enantiomeric purity.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the design of chemical syntheses to minimize environmental impact and promote sustainability. psu.eduacs.org The production of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, the use of benign solvents, and the development of environmentally friendly catalysts.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Reactions with high atom economy maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org
In the synthesis of this compound, the choice of reaction type can significantly impact the atom economy. For example, addition reactions, where two or more molecules combine to form a larger one, generally have 100% atom economy. In contrast, substitution or elimination reactions often generate byproducts, leading to lower atom economy.
Optimizing reaction conditions to maximize yield and minimize the need for excess reagents.
Choosing solvents that can be easily recycled and reused.
Minimizing the number of purification steps to reduce solvent consumption and product loss.
By focusing on atom economy and process mass intensity, the synthesis of this compound can be designed to be more sustainable and economically viable.
Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. researchgate.net Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. skpharmteco.com For the synthesis of this compound, the development and use of environmentally benign solvents is a key consideration.
Potential green solvents that could be explored include:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive option for certain reactions. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide, for example, can be used as a solvent for some reactions and is easily removed from the product mixture. researchgate.net
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them less likely to be released into the atmosphere. researchgate.net
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or ethyl acetate, can be a more sustainable choice than petroleum-based solvents. organic-chemistry.org
In addition to safer solvents, the use of less hazardous reagents is also a core principle of green chemistry. psu.edu This involves selecting reagents that are less toxic and produce less harmful byproducts. For example, in an oxidation step, using a catalytic amount of a reusable oxidant with a co-oxidant like air or hydrogen peroxide is preferable to using stoichiometric amounts of heavy metal-based oxidants.
Catalysts play a crucial role in many chemical syntheses by increasing reaction rates and selectivity, often under milder conditions. acs.org The design of catalysts with reduced environmental impact is a key area of green chemistry research. c2cat.eu For the production of this compound, the use of well-designed catalysts can lead to more sustainable processes.
Key features of an environmentally benign catalyst include:
High Activity and Selectivity: A highly active and selective catalyst will maximize the conversion of reactants to the desired product, minimizing waste. topsoe.com
Use of Abundant and Non-toxic Metals: Catalysts based on earth-abundant and non-toxic metals are preferable to those containing rare or toxic heavy metals.
Biocatalysts: As mentioned previously, enzymes are highly efficient and selective catalysts that operate under mild conditions and are biodegradable. researchgate.net
By designing and utilizing catalysts with these characteristics, the synthesis of this compound can be made more efficient, less wasteful, and more environmentally friendly.
Process Chemistry Aspects and Scale-Up Investigations for this compound
The transition of a chemical synthesis from the laboratory bench to an industrial scale presents a unique set of challenges and considerations known as process chemistry. The primary goal of process chemistry is to develop a safe, reliable, and economically viable manufacturing process. For this compound, scaling up the synthesis would require a thorough investigation of several key aspects.
A critical first step in scale-up is a comprehensive hazard assessment of all chemicals and reaction steps involved. This includes understanding the flammability, toxicity, and reactivity of all materials, as well as the potential for runaway reactions. The heat generated by the reaction (exothermicity) must be carefully managed to prevent overheating and potential accidents. This often involves the use of specialized reactors with efficient cooling systems.
The choice of equipment is another crucial factor. Reactors, pumps, and purification equipment must be selected to handle the required volumes and withstand the reaction conditions. The materials of construction must be compatible with the chemicals being used to avoid corrosion and contamination.
Process optimization on a larger scale will likely be necessary. Reaction parameters that were optimized in the lab may need to be re-evaluated to achieve the desired yield and purity in a production setting. This can involve adjustments to temperature, pressure, reaction time, and mixing efficiency. The development of robust analytical methods to monitor the progress of the reaction and the quality of the product in real-time is also essential for process control.
Finally, waste minimization and management are critical components of a sustainable and cost-effective large-scale process. This includes recycling solvents and unreacted starting materials, as well as developing safe and environmentally sound methods for treating and disposing of any waste generated.
A hypothetical process flow for the large-scale production of this compound might involve the following stages:
| Stage | Description | Key Considerations |
| Raw Material Handling | Receiving, testing, and storing of starting materials and reagents. | Purity of materials, safe storage conditions. |
| Reaction | Charging the reactor with reactants and solvents, and carrying out the chemical transformation under controlled conditions. | Temperature control, mixing, reaction monitoring. |
| Work-up and Isolation | Quenching the reaction, separating the product from the reaction mixture (e.g., through extraction or filtration). | Phase separation efficiency, solvent selection. |
| Purification | Purifying the crude product to the desired specification (e.g., through distillation or crystallization). | Purity requirements, yield optimization. |
| Product Finishing and Packaging | Drying, milling (if solid), and packaging the final product. | Product stability, appropriate packaging materials. |
This interactive table outlines the general stages that would be involved in scaling up the synthesis of this compound, highlighting the critical considerations at each step.
Reactivity Profiles and Mechanistic Elucidation of 1 Oxan 2 Yl Cyclobutyl Methanol Transformations
Reactivity of the Primary Alcohol Functionality
The primary alcohol group in [1-(Oxan-2-yl)cyclobutyl]methanol is a key site for a variety of chemical transformations, including nucleophilic substitution, esterification, oxidation, and reduction.
Nucleophilic Substitution and Esterification Mechanisms
The conversion of the primary alcohol to other functional groups typically proceeds via nucleophilic substitution. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions.
Nucleophilic Substitution: Protonation of the hydroxyl group under acidic conditions forms a good leaving group, water. However, the formation of a primary carbocation is energetically unfavorable. Thus, the reaction with hydrogen halides (HX) is expected to proceed through an S\textsubscript{N}2 mechanism. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles.
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, proceeds through a nucleophilic acyl substitution mechanism. For more sensitive substrates or to achieve higher yields, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species is preferred.
Table 1: Predicted Nucleophilic Substitution and Esterification Reactions
| Reaction Type | Reagents | Product | Mechanism |
|---|---|---|---|
| Halogenation | PBr₃ | 2-(1-(Bromomethyl)cyclobutyl)oxane | S\textsubscript{N}2 |
| Tosylation | TsCl, Pyridine | [1-(Oxan-2-yl)cyclobutyl]methyl 4-toluenesulfonate | Nucleophilic substitution |
| Acetylation | Acetic anhydride, Pyridine | [1-(Oxan-2-yl)cyclobutyl]methyl acetate | Nucleophilic acyl substitution |
Oxidation and Reduction Pathways of the Hydroxyl Group
The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant used. Conversely, while the hydroxyl group itself is not reducible, its derivatives can be.
Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will oxidize the primary alcohol to the corresponding aldehyde, [1-(Oxan-2-yl)cyclobutyl]carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the formation of the carboxylic acid, 1-(oxan-2-yl)cyclobutane-1-carboxylic acid.
Reduction of Derivatives: While the alcohol itself cannot be reduced, it can be converted into a functional group that can be removed. For instance, conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) would result in the formation of 2-cyclobutyl-oxane.
Table 2: Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Mild Oxidation | PCC, CH₂Cl₂ | [1-(Oxan-2-yl)cyclobutyl]carbaldehyde |
| Strong Oxidation | KMnO₄, NaOH, H₂O | 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid |
| Reductive Deoxygenation (via Tosylate) | 1. TsCl, Pyridine; 2. LiAlH₄ | 2-Cyclobutyl-oxane |
Transformations Involving the Cyclobutyl Ring System
The high ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) is a driving force for several characteristic transformations, including ring expansion, and rearrangements. rsc.orggoogle.com
Ring Expansion and Contraction Reactions
Ring Expansion: A key reaction of cyclobutylmethanol derivatives involves ring expansion to form cyclopentane (B165970) systems. core.ac.ukbris.ac.uk This is often initiated by the formation of a carbocation on the exocyclic carbon, for example, through the protonation of the alcohol and loss of water under strongly acidic conditions. rsc.org The resulting primary carbocation can rearrange via a 1,2-alkyl shift of a cyclobutane ring bond, leading to a more stable secondary cyclopentyl carbocation. This cation can then be trapped by a nucleophile or lose a proton to form an alkene. google.combris.ac.uk
Ring Contraction: While less common due to the increase in ring strain, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can occur under specific conditions, often driven by electrochemical or photochemical methods. nih.gov For this compound, such a transformation would be considered highly specialized.
Cycloaddition and Cycloreversion Processes
The cyclobutane ring itself can participate in cycloaddition reactions, although this is less common than for unsaturated systems. vanderbilt.edu Formal [4+2] cycloadditions of donor-acceptor substituted cyclobutanes with aldehydes have been reported to yield tetrahydropyrans. core.ac.ukuwo.ca In the context of this compound, derivatization to introduce appropriate activating groups would be necessary to facilitate such transformations. Cycloreversion, the reverse of a cycloaddition, would require significant energy input, such as through pyrolysis or photolysis, and is not a typical transformation under standard laboratory conditions.
Strain-Release Driven Rearrangements
The inherent strain in the cyclobutane ring makes it susceptible to rearrangements that lead to less strained systems. rsc.orgnih.govnih.gov These rearrangements are often catalyzed by transition metals or initiated by the formation of radical or ionic intermediates. For instance, treatment with a Lewis acid could potentially induce a rearrangement involving the oxane ring, although the stability of the tetrahydropyran (B127337) ring makes this less likely than rearrangements involving the cyclobutane moiety. The formation of a carbocation adjacent to the cyclobutyl ring, as discussed in the context of ring expansion, is a prime example of a strain-release driven rearrangement. rsc.orgstackexchange.com
Reactivity of the Tetrahydropyran Moiety
The tetrahydropyran ring is a prevalent structural motif in a multitude of natural products and pharmaceutical agents. acs.org Its reactivity is significantly influenced by the presence of the oxygen heteroatom, which dictates the conformational preferences and the electronic landscape of the ring.
Stereoelectronic Effects on Reactions at the Oxane Ring
Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, are paramount in understanding the behavior of the tetrahydropyran ring. The anomeric effect, a key stereoelectronic interaction, involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital. This interaction stabilizes conformations where an electronegative substituent at the anomeric carbon (C-2) occupies an axial position.
While the cyclobutylmethanol group at C-2 is not a classical electron-withdrawing group, the principles of stereoelectronic control still apply. For instance, in reactions involving the formation of an oxocarbenium ion intermediate at C-2, the orientation of the substituents on the ring can direct the approach of a nucleophile. Computational studies on related systems have shown that the transition states are stabilized by specific orbital alignments, favoring the formation of one stereoisomer over another. d-nb.info The chair conformation of the oxane ring is known to stabilize transition states in various reactions, and the oxygen atom modulates the stereoselectivity of these transformations.
Free-radical additions to cyclic ethers have also demonstrated clear stereoelectronic effects, with the reactivity order being oxolane > oxepane (B1206615) > oxane. researchgate.net This suggests that the six-membered ring of this compound is relatively stable towards certain radical reactions compared to its five-membered ring counterparts.
Heteroatom-Directed Reactivity and Functionalization
The oxygen atom in the tetrahydropyran ring can direct the functionalization of the molecule. One powerful strategy is heteroatom-promoted lateral lithiation, where a heteroatom directs the deprotonation of an adjacent C-H bond. bionity.com In the case of this compound, the ring oxygen can direct the lithiation of the C-2 position, creating a nucleophilic center that can react with various electrophiles. This approach allows for the introduction of new functional groups at the anomeric carbon with high regioselectivity.
Furthermore, the hydroxyl group of the cyclobutylmethanol moiety can act as a directing group in various metal-catalyzed C-H functionalization reactions. d-nb.info This allows for the selective modification of C-H bonds at positions remote to the directing group, providing a versatile method for elaborating the molecular scaffold. The interplay between the ring oxygen and the hydroxyl group can lead to complex and highly selective transformations.
Mechanistic Studies of Novel Reactions of this compound
While specific mechanistic studies on this compound are not available, we can infer potential reaction mechanisms based on studies of analogous systems.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic data are crucial for understanding reaction mechanisms and predicting product distributions. For reactions involving the tetrahydropyran ring, such as ring-opening or substitution, the stability of intermediates and transition states plays a key role.
Theoretical studies on the reaction of atomic bromine with tetrahydropyran have shown that the reaction proceeds through an addition-elimination mechanism involving several intermediates. acs.org The calculated rate coefficients were found to be in good agreement with experimental data. Similar computational approaches could be applied to model the reactions of this compound to predict reaction barriers and thermochemistry.
The table below presents representative kinetic data for a generic acid-catalyzed hydrolysis of a 2-substituted tetrahydropyran, illustrating the type of information that would be sought for this compound.
Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of a 2-Substituted Tetrahydropyran
| Entry | Substituent (R) | Catalyst | Temperature (°C) | k_obs (s⁻¹) | Reference |
| 1 | -CH₃ | 0.1 M HCl | 25 | 1.2 x 10⁻⁴ | Fictional Data |
| 2 | -Ph | 0.1 M HCl | 25 | 3.5 x 10⁻⁴ | Fictional Data |
| 3 | -C(CH₃)₂OH | 0.1 M HCl | 25 | 2.8 x 10⁻⁴ | Fictional Data |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Thermodynamic parameters, such as the enthalpy and entropy of reaction, would provide insight into the driving forces of transformations. For instance, ring-opening reactions of the cyclobutane moiety would be driven by the release of ring strain.
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. bionity.com For example, in a ring-opening reaction of the tetrahydropyran moiety, labeling the oxygen atom with ¹⁸O could confirm whether the ring opens via C-O bond cleavage.
Similarly, deuterium (B1214612) labeling of specific C-H bonds can be used to determine whether a particular hydrogen atom is involved in a key step, such as a hydrogen atom transfer or an elimination reaction. Kinetic isotope effect (KIE) studies, comparing the reaction rates of labeled and unlabeled substrates, can provide quantitative information about the rate-determining step of a reaction.
The following table illustrates how isotopic labeling could be used to probe the mechanism of a hypothetical oxidation reaction of this compound.
Table 2: Hypothetical Isotopic Labeling Study for Oxidation of this compound
| Labeled Position | Expected Outcome for C-H abstraction at C-2 | Mechanistic Insight |
| C-2 Deuterium | Significant kinetic isotope effect (kH/kD > 1) | C-H bond cleavage at C-2 is part of the rate-determining step. |
| ¹⁸O in Ring | ¹⁸O is retained in the product | The tetrahydropyran ring remains intact during the initial oxidation step. |
| ¹³C at Methanol (B129727) Carbon | ¹³C appears in a specific fragment of the product | Traces the connectivity of the carbon skeleton during the reaction. |
This table is a conceptual illustration of potential isotopic labeling experiments.
Spectroscopic Interrogation of Transient Intermediates
The direct observation of reactive intermediates is a cornerstone of mechanistic chemistry. Techniques such as low-temperature NMR spectroscopy, transient absorption spectroscopy, and mass spectrometry can provide invaluable information about the structure and lifetime of species that are not stable under normal reaction conditions.
In reactions of tetrahydropyran derivatives, oxonium ions are often proposed as key intermediates, particularly in acid-catalyzed reactions. nih.gov The direct spectroscopic detection of the corresponding oxonium ion from this compound would provide strong evidence for its involvement in a reaction pathway. Low-temperature NMR experiments could potentially allow for the characterization of such a transient species.
The table below summarizes spectroscopic techniques that could be employed to identify potential intermediates in the transformations of this compound.
Table 3: Spectroscopic Techniques for Intermediate Detection
| Intermediate | Spectroscopic Technique | Expected Observable |
| Oxonium Ion | Low-Temperature ¹H and ¹³C NMR | Downfield shifts for protons and carbons adjacent to the oxonium oxygen. |
| Radical Cation | EPR Spectroscopy | Characteristic g-values and hyperfine coupling constants. |
| Carbocation | UV-Vis Spectroscopy | Absorption bands corresponding to electronic transitions of the carbocation. |
This table outlines potential applications of spectroscopic methods for mechanistic studies.
Derivatization Strategies and Analogue Synthesis Based on the 1 Oxan 2 Yl Cyclobutyl Methanol Core
Functionalization of the Hydroxyl Group for Diverse Derivatives
The primary hydroxyl group is the most accessible and reactive site for initial derivatization. Standard transformations can convert this alcohol into a wide array of other functional groups, including esters, ethers, carbonates, and various nitrogen- and sulfur-containing moieties. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.
Synthesis of Esters, Ethers, and Carbonates
Esters: Esterification of the primary alcohol is a straightforward method for introducing a variety of acyl groups. Common methods include the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically with concentrated sulfuric acid. nih.govresearchgate.net For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) effectively promote ester formation from carboxylic acids and alcohols at room temperature in the presence of an organic base. acs.org Alternatively, reaction with highly reactive acyl chlorides or acid anhydrides provides another efficient route to the corresponding esters. nih.gov
Ethers: The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, which can be applied to [1-(Oxan-2-yl)cyclobutyl]methanol. universityofgalway.ienih.govtandfonline.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. rsc.org This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester (e.g., tosylate, mesylate) to yield the desired ether. nih.govrsc.org The choice of solvent can be critical, with polar aprotic solvents like DMSO or HMPA often being used. nsf.gov
Carbonates: The hydroxyl group can be converted into a carbonate ester, creating either symmetrical or asymmetrical derivatives. The synthesis of asymmetrical organic carbonates can be achieved under ambient conditions using CO2, a propargylic alcohol, and a primary alcohol in the presence of a catalyst system like AgCl/ionic liquid. nih.gov Controlled synthesis of asymmetric carbonates from polyols has been demonstrated using imidazole (B134444) carboxylic esters, which show high selectivity for primary alcohols. acs.org Other methods include transcarbonation reactions or the reaction of alcohols with phosgene (B1210022) alternatives, although these can sometimes lead to mixtures of products. acs.org
Table 1: Representative Reactions for Functionalizing the Hydroxyl Group
| Derivative Type | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Ester | R-COOH | H₂SO₄ (cat.), Heat | R-CO-O-R' |
| Ester | R-COOH | TBTU, Organic Base | R-CO-O-R' |
| Ether | R'-X (halide) | 1. NaH; 2. R'-X | R-O-R' |
| Carbonate | CO₂, R'-OH | AgCl / Ionic Liquid | R-O-CO-O-R' |
R represents the [1-(Oxan-2-yl)cyclobutyl]methyl moiety. R' represents a generic alkyl or aryl group.
Formation of Nitrogen and Sulfur Containing Derivatives
Nitrogen-Containing Derivatives: The introduction of a nitrogen atom can be accomplished through several synthetic strategies. The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of nitrogen-containing functional groups. Using a protected nitrogen source like a sulfonamide (e.g., NsNHBoc) in a Mitsunobu reaction with the alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) can yield a protected amine, which can be subsequently deprotected. rsc.org Direct alkylation of nitrogen heterocycles with the alcohol is also possible through in situ formation of activated sulfonate esters. nih.gov Furthermore, electrosynthesis offers a modern approach where primary alcohols can be converted to nitriles by reacting with ammonia (B1221849) on a nickel catalyst, proceeding through a dehydrogenation-imination-dehydrogenation pathway. dtu.dk
Sulfur-Containing Derivatives: The hydroxyl group can be transformed into sulfur-containing analogues such as thiols, thioethers (sulfides), or sulfinic esters. Thioethers can be synthesized via the coupling of alcohols with thiols, a reaction that can be catalyzed by various metal complexes or promoted by visible light. uga.edu An electrochemical approach allows for the direct oxidative coupling of alcohols with thiophenols to afford sulfinic esters without the need for metal catalysts or external oxidants. baranlab.org While less common for simple thioether synthesis, elemental sulfur has been shown to react with primary alcohols at high temperatures to produce esters, a process involving dehydrogenation. bohrium.com More complex sulfur heterocycles, like cyclic thiocarbonates, can be synthesized from diols, highlighting the versatility of sulfur-based derivatization. researchgate.net
Table 2: Representative Reactions for Nitrogen and Sulfur Derivatives
| Derivative Type | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Amine (protected) | TsNHBoc | PPh₃, DIAD | R-N(Boc)Ts |
| Nitrile | NH₃ | Ni catalyst, Electrolysis | R-CN |
| Thioether | R'-SH | Zn(OTf)₂ or Cu(OTf)₂ | R-S-R' |
| Sulfinic Ester | R'-SH (Thiophenol) | Pt/Pt electrodes, Electrolysis | R-O-S(=O)-R' |
R represents the [1-(Oxan-2-yl)cyclobutyl]methyl moiety. R' represents a generic alkyl or aryl group.
Chemical Modifications of the Cyclobutyl Ring
The cyclobutane (B1203170) ring, characterized by significant ring strain, offers unique opportunities for chemical modification that are distinct from those of unstrained alkanes. mdpi.com Strategies can focus on the selective functionalization of its C-H bonds or on skeletal alterations that introduce heteroatoms into the four-membered ring.
Directed Functionalization at Specific Ring Positions
Directing groups can be used to achieve regio- and stereoselective C-H functionalization of the cyclobutane ring. anr.fr Palladium-catalyzed methods have proven effective for the arylation of C(sp³)-H bonds when a directing group is present. nih.govacs.org For the this compound core, the primary alcohol could first be oxidized to a carboxylic acid, which is then converted into a suitable directing group, such as an 8-aminoquinoline (B160924) amide. acs.org This allows for the selective introduction of aryl or vinyl groups at the β-position of the cyclobutane.
Rhodium(II)-catalyzed C-H insertion reactions using donor/acceptor carbenes generated from diazo compounds represent another powerful strategy. nih.gov This approach is notable for its ability to achieve regiodivergence; by simply changing the rhodium catalyst, functionalization can be directed to either the C1 (benzylic, if an aryl group is present) or the C3 position of a substituted cyclobutane, providing access to either 1,1- or cis-1,3-disubstituted products. nih.gov Additionally, copper-catalyzed radical cascade reactions can be used to install multiple functional groups, such as amines or sulfonyl groups, directly onto the cyclobutane ring, often leading to cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds. rsc.orgrsc.org
Table 3: Representative Reactions for Cyclobutane Ring Functionalization
| Reaction Type | Reactants | Reagents/Conditions | Functionalized Position |
|---|---|---|---|
| Pd-Catalyzed Arylation | R-DG, Ar-I | Pd(OAc)₂, Ligand | β-position to DG |
| Rh-Catalyzed C-H Insertion | Diazo Compound | Rh₂(S-TCPTAD)₄ | C1 position |
| Rh-Catalyzed C-H Insertion | Diazo Compound | Rh₂(PTAD)₄ | C3 position |
| Cu-Catalyzed Diamination | Amine Source | CuBr, NFSI | C1 and C3 positions (forms cyclobutene) |
R-DG represents the cyclobutane core attached to a directing group.
Introduction of Heteroatoms into the Cyclobutyl Ring
Incorporating heteroatoms such as nitrogen, oxygen, or sulfur into the cyclobutane framework leads to the formation of four-membered heterocycles: azetidines, oxetanes, and thietanes, respectively. These transformations fundamentally alter the core structure and its properties.
Azetidines (Nitrogen): The synthesis of azetidines can be accomplished via intermolecular [2+2] photocycloadditions, known as aza Paternò-Büchi reactions, between an imine and an alkene. nih.govrsc.org Visible-light-mediated versions of this reaction have been developed using oximes as the imine precursor. nih.gov Another approach involves the ring expansion of aziridines or intramolecular cyclization of γ-amino alcohols or halides. ub.bw
Oxetanes (Oxygen): The classic method for oxetane (B1205548) synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.net Intramolecular Williamson ether synthesis from 1,3-halohydrins is also a common and effective route to oxetanes. researchgate.net
Thietanes (Sulfur): The synthesis of thietanes can be achieved through the cyclization of 1,3-halothiols or by the reaction of 1,3-dihalides with a sulfide (B99878) source. Ring expansion of thiiranes (three-membered sulfur heterocycles) upon reaction with sulfonium (B1226848) ylides also provides a pathway to thietane (B1214591) derivatives.
Ring expansion reactions of functionalized cyclobutanes offer another route to larger heterocycles. For instance, a Brønsted acid-catalyzed rearrangement of donor-acceptor cyclobutanes can lead to δ-lactones. uwo.ca Similarly, tandem ring-enlargement-annulation reactions can transform cyclobutyl precursors into new, fused heterocyclic systems. nih.gov
Derivatization of the Tetrahydropyran (B127337) System
The tetrahydropyran (THP) ring is generally a stable ether, but it possesses reactive sites that allow for derivatization. The C-H bonds at the α-position to the ether oxygen (C2 and C6) are the most susceptible to functionalization due to their activation by the adjacent oxygen atom.
Oxidative C-H bond activation is a primary strategy for modifying the THP ring. nih.gov Electrophotocatalytic methods using a trisaminocyclopropenium (TAC) ion catalyst can achieve highly regioselective coupling of the THP ring with various nucleophiles, including isoquinolines, alkenes, and pyrazoles, with a strong preference for the less sterically hindered α-C-H bond. nih.gov Visible light-promoted C-H arylation, which avoids the need for a dedicated photocatalyst, can also functionalize this position. rsc.org Studies on the oxidation of tetrahydropyran show that while the ring can be opened under harsh conditions, controlled functionalization is feasible. universityofgalway.ietandfonline.comnsf.gov
Ring-opening of the THP moiety provides a method to convert the cyclic ether into a linear, functionalized chain. While the THP ring is more robust than its smaller analogue, tetrahydrofuran, it can be opened under specific conditions. dtu.dk For example, the reaction of activated THP systems with potent nucleophiles like fluoride (B91410) or hydroxide (B78521) can lead to ring cleavage. acs.orgacs.org Additionally, the use of samarium(II) iodide (SmI₂) is a known method for promoting the reductive opening of THP rings. acs.org
Table 4: Representative Reactions for Tetrahydropyran Ring Derivatization
| Reaction Type | Reactants | Reagents/Conditions | Outcome |
|---|---|---|---|
| C-H Functionalization | Heteroarene | TAC ion, Electrolysis, Light | Arylation at α-position |
| C-H Functionalization | Alkene | DDQ | Oxocarbenium ion formation |
| Ring Opening | Nucleophile (e.g., F⁻) | TBAF, THF | Linear pentamethylene derivative |
| Reductive Ring Opening | - | SmI₂, HMPA/THF | Linear alcohol derivative |
TAC = Trisaminocyclopropenium ion; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; TBAF = Tetrabutylammonium fluoride.
Synthesis of Structural Analogues and Isomers of this compound
The synthesis of structural isomers of this compound allows for the exploration of how the spatial relationship between the constituent rings and the methanol (B129727) group affects the molecule's properties.
Regioisomers can be synthesized by changing the attachment point of the cyclobutylmethanol group on the oxane ring. For example, moving the substituent from the 2-position to the 3- or 4-position would generate regioisomeric variants. The synthesis of (oxan-4-yl)methanol is known, and it serves as a precursor for creating 4-substituted analogues. nih.gov
Constitutional isomers can involve different ring systems or altered connectivity. For instance, the oxane ring could be replaced with its five-membered ring analogue, tetrahydrofuran, or a seven-membered oxepane (B1206615) ring. Alternatively, the cyclobutane ring could be expanded to a cyclopentyl or cyclohexyl ring.
| Isomer Type | Structural Variation | Synthetic Strategy |
| Regioisomer | (Oxan-3-yl)cyclobutyl]methanol | Start from a 3-functionalized oxane precursor. |
| Regioisomer | (Oxan-4-yl)cyclobutyl]methanol | Utilize (oxan-4-yl)methanol as a starting material. nih.gov |
| Constitutional Isomer | [1-(Furan-2-yl)cyclobutyl]methanol | Employ tetrahydrofuran-based starting materials. |
| Constitutional Isomer | [1-(Oxan-2-yl)cyclopentyl]methanol | Replace cyclobutanone (B123998) with cyclopentanone (B42830) in the initial synthesis. |
Introducing conformational constraints into the this compound scaffold can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating features that limit bond rotation or ring flexibility.
Strategies for creating conformationally restricted analogues include:
Introduction of Unsaturation: Creating a double bond within the oxane or cyclobutane ring to planarize a portion of the molecule.
Bicyclic Systems: Fusing an additional ring to the oxane or cyclobutane ring to create a rigid bicyclic or polycyclic system.
Spirocyclic Systems: Besides the existing spiro-junction, additional spiro-centers can be introduced.
Steric Buttressing: Introducing bulky substituents that restrict the rotation of adjacent groups.
For example, the synthesis of substituted oxocene (eight-membered ring) derivatives through Lewis acid-promoted cyclization demonstrates a method for creating larger, yet potentially constrained, ring systems. nih.gov While not directly a restriction of the oxane ring, it showcases a strategy for creating structurally related, but conformationally distinct, analogues.
Combinatorial Synthesis and Library Generation from this compound Scaffolds
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for high-throughput screening. wikipedia.org The this compound scaffold is well-suited for combinatorial library generation due to its multiple points of diversification.
A typical combinatorial approach would involve a multi-step synthesis where different building blocks are introduced at each step. rug.nl For the this compound scaffold, a library could be generated by:
Scaffold Synthesis: Preparing a core scaffold with functional handles amenable to parallel synthesis. For example, the primary alcohol can be converted to an amine or an azide.
Parallel Derivatization: Splitting the core scaffold into multiple portions and reacting each with a different building block. For instance, an amine-functionalized scaffold could be reacted with a library of carboxylic acids to generate a diverse set of amides.
Purification: Employing techniques suitable for parallel processing, such as solid-phase extraction or automated chromatography.
The use of solid-phase synthesis, where the scaffold is attached to a resin, can greatly simplify the purification process. wikipedia.orgrsc.org A possible combinatorial strategy is outlined below:
| Diversification Point | Reaction | Building Block Library |
| Primary Alcohol | Acylation/Esterification | Carboxylic acids, acid chlorides |
| Primary Alcohol (converted to Amine) | Amidation, Sulfonylation, Reductive Amination | Carboxylic acids, sulfonyl chlorides, aldehydes/ketones |
| Oxane Ring | Suzuki-Miyaura Coupling (from a borylated precursor) | Aryl/heteroaryl halides |
| Anomeric Center | Glycosylation-type reactions | Alcohols, amines, thiols |
By combining different building blocks at each diversification point, a vast library of unique compounds can be generated from a single core scaffold. This approach is highly efficient for exploring the structure-activity landscape and identifying lead compounds for further development. rug.nlgoogle.com
Computational and Theoretical Investigations on 1 Oxan 2 Yl Cyclobutyl Methanol and Its Reactivity
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangements of atoms and the energies associated with different conformations. nih.govnih.gov
The oxane (tetrahydropyran) ring typically adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane (B81311). However, other higher-energy conformations such as boat and twist-boat forms are also possible and can be part of the conformational equilibrium. researchgate.net Computational methods can calculate the relative energies of these conformers.
The cyclobutyl ring is characterized by significant ring strain. masterorganicchemistry.com It is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. One carbon atom is typically bent at an angle of about 25 degrees from the plane of the other three. The substitution of a bulky (oxan-2-yl)methanol group on one of the carbons will influence the puckering and the energy barrier between different puckered conformations.
| Ring System | Conformation | Relative Energy (kcal/mol) - Approximate | Key Structural Features |
|---|---|---|---|
| Oxane | Chair | 0 (most stable) | Staggered arrangement of atoms, minimizing torsional strain. |
| Oxane | Twist-Boat | ~5-6 | Intermediate energy, avoids some eclipsing interactions of the boat form. |
| Oxane | Boat | ~6-7 | High energy due to eclipsing interactions and flagpole steric hindrance. |
| Cyclobutane (B1203170) | Puckered (Butterfly) | 0 (most stable) | Reduces torsional strain compared to a planar structure. Bond angles are ~88°. wikipedia.org |
| Cyclobutane | Planar | ~1.4 | Transition state for puckering; suffers from high torsional strain. wikipedia.org |
Ring strain is a form of potential energy that arises from bond angles deviating from the ideal values. walisongo.ac.id The cyclobutyl ring possesses substantial strain energy, which significantly influences its reactivity. This strain is a combination of angle strain (from C-C-C bond angles of about 88° instead of the ideal 109.5° for sp³ hybridized carbon) and torsional strain (from eclipsing interactions of adjacent C-H bonds). masterorganicchemistry.comwikipedia.org
The total strain energy of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This high energy content makes the cyclobutane ring susceptible to reactions that lead to ring-opening, as this relieves the inherent strain. Computational methods can quantify this strain energy by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference compound. masterorganicchemistry.com
| Cycloalkane | Total Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane (B1198618) | 27.6 masterorganicchemistry.com |
| Cyclobutane | 26.3 masterorganicchemistry.commasterorganicchemistry.com |
| Cyclopentane (B165970) | 7.4 wikipedia.org |
| Cyclohexane | 0 (Reference) walisongo.ac.id |
Electronic Structure Analysis and Bonding Characterization
Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior. Computational methods provide detailed pictures of molecular orbitals and charge distributions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov
For [1-(Oxan-2-yl)cyclobutyl]methanol, the HOMO is expected to be localized primarily on the oxygen atoms of the alcohol and ether functionalities, which have non-bonding lone pairs of electrons. This makes the molecule nucleophilic at these sites. The LUMO would likely be associated with the antibonding σ* orbitals of the C-O bonds. A small HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov FMO analysis can predict how the molecule will interact with various electrophiles and nucleophiles, guiding the understanding of its reaction mechanisms. numberanalytics.com
| Orbital | Predicted Location/Characteristics | Implication for Reactivity |
|---|---|---|
| HOMO | Lone pairs on the hydroxyl and ether oxygen atoms. | Site of attack by electrophiles; molecule acts as a nucleophile/Lewis base. |
| LUMO | Associated with σ* antibonding orbitals, particularly of the C-O bonds. | Site of attack by nucleophiles, potentially leading to substitution or cleavage. |
Computational software can generate electrostatic potential (ESP) maps, which illustrate the charge distribution across a molecule. youtube.com These maps use a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). youtube.com
In this compound, the ESP map would show a negative potential (red/orange) around the two oxygen atoms due to their high electronegativity and lone pairs. mdpi.com Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. These maps are invaluable for identifying the most likely sites for intermolecular interactions and chemical reactions. youtube.com
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity/Interaction |
|---|---|---|
| Hydroxyl Oxygen | Negative (Electron-Rich) | Nucleophilic attack, hydrogen bond acceptor, protonation site. |
| Ether Oxygen | Negative (Electron-Rich) | Nucleophilic attack, hydrogen bond acceptor, protonation site. |
| Hydroxyl Hydrogen | Positive (Electron-Poor) | Electrophilic site, hydrogen bond donor, deprotonation. |
| Hydrocarbon Skeleton (Cyclobutyl/Oxane Rings) | Neutral (Non-polar) | Van der Waals interactions, lipophilic interactions. |
Reaction Mechanism Modeling and Transition State Identification
A primary application of computational chemistry is the modeling of reaction mechanisms. nih.gov By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing all intermediates and, crucially, the transition states that connect them. rsc.org
For this compound, theoretical models could investigate various transformations, such as the acid-catalyzed dehydration of the alcohol, oxidation reactions, or ring-opening of the strained cyclobutane moiety. rsc.org DFT calculations can determine the activation energies for these steps, which correspond to the energy of the transition states. nih.gov A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency in the computational output. nih.gov Identifying these transition states allows for the prediction of reaction rates and the determination of the most favorable reaction pathway, providing insights that are often difficult to obtain through experimentation alone. nih.gov
Computational Elucidation of Reaction Pathways and Energy Barriers
Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers. For this compound, Density Functional Theory (DFT) calculations are a common approach to investigate its reactivity. For instance, the oxidation of the primary alcohol can be modeled to understand the mechanism and energetics.
A plausible reaction pathway for the oxidation of this compound to the corresponding aldehyde, [1-(oxan-2-yl)cyclobutyl]carbaldehyde, can be computationally explored. Using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the geometries of the reactant, transition state, and product can be optimized. The calculated energy barriers provide a quantitative measure of the reaction's feasibility.
For example, a hypothetical reaction pathway for a generic oxidation might involve the following steps with associated calculated energy barriers:
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
| Step 1 | Formation of a chromate (B82759) ester intermediate | 5.2 |
| Step 2 | Rate-determining C-H bond cleavage | 22.5 |
| Step 3 | Product release | -10.8 |
This table is based on hypothetical DFT calculation results for a representative oxidation reaction and serves as an illustrative example.
These calculations can reveal crucial details, such as the rate-determining step of the reaction, which is essential for optimizing reaction conditions in a laboratory setting. DFT calculations have been successfully used to determine reaction pathways for complex molecules, including those with strained ring systems like cyclobutane. researchgate.net
Prediction of Chemo-, Regio-, and Stereoselectivity
Computational models are invaluable for predicting the selectivity of chemical reactions, which is a cornerstone of modern organic synthesis. For a molecule with multiple functional groups like this compound, which contains a primary alcohol and a cyclic ether, predicting which group will react under specific conditions (chemoselectivity) is critical.
For instance, in a reaction involving both an oxidizing agent and a Lewis acid, computational models can predict whether the alcohol will be oxidized or if the oxane ring will undergo cleavage. By calculating the activation energies for both competing pathways, a prediction of the major product can be made.
Regioselectivity, the preference for reaction at one position over another, can also be predicted. For example, in electrophilic aromatic substitution reactions, the site of attack is often determined by the electron density of the aromatic ring, which can be calculated. nih.govnih.gov While not an aromatic system, similar principles of local reactivity can be applied to this compound. For example, protonation is more likely to occur on the more basic oxygen atom, and the relative proton affinities can be calculated.
Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. The puckered nature of the cyclobutane ring and the chair-like conformation of the oxane ring create distinct stereochemical environments. nih.gov Computational analysis of the transition states leading to different stereoisomers can reveal the origins of stereoselectivity, often attributing it to steric hindrance or favorable electronic interactions.
Prediction of Spectroscopic Parameters via Ab Initio Methods
Ab initio (from first principles) quantum chemistry methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts is a powerful tool for confirming molecular structures. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei. nih.govacs.orgresearchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure of a molecule can be validated.
For this compound, theoretical calculations can help in the assignment of its complex ¹H and ¹³C NMR spectra. The presence of multiple stereocenters and the conformational flexibility of the rings can lead to overlapping signals that are difficult to assign experimentally.
Table of Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(2d,p)) | Hypothetical Experimental Chemical Shift (ppm) |
| C (quaternary, cyclobutane) | 45.2 | 44.8 |
| CH₂OH (methanol) | 65.8 | 65.5 |
| C (oxane, adjacent to O and C-quaternary) | 78.5 | 78.1 |
| C (oxane, CH₂ adjacent to O) | 68.9 | 68.6 |
| C (other oxane) | 26.3 | 26.0 |
| C (other oxane) | 23.8 | 23.5 |
| C (cyclobutane) | 30.1 | 29.8 |
| C (cyclobutane) | 29.5 | 29.2 |
| C (cyclobutane) | 18.7 | 18.4 |
Note: The predicted values are illustrative and would be obtained from high-level computational calculations. The hypothetical experimental values are for comparison.
The accuracy of these predictions is often high enough to distinguish between different stereoisomers. nih.govrsc.org
Simulation of Vibrational (IR/Raman) and Electronic (UV/Vis) Spectra
Computational methods can also simulate vibrational and electronic spectra. The calculation of harmonic vibrational frequencies using DFT can produce a theoretical infrared (IR) and Raman spectrum. lu.seacs.org These simulated spectra are instrumental in assigning the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H stretching and bending modes. nih.govresearchgate.netresearchgate.net
Table of Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Expected Intensity |
| O-H stretch (alcohol) | 3650 | Strong (IR), Weak (Raman) |
| C-H stretch (aliphatic) | 2850-3000 | Medium (IR, Raman) |
| C-O stretch (alcohol) | 1050 | Strong (IR) |
| C-O-C stretch (ether) | 1100 | Strong (IR) |
| Cyclobutane ring breathing | 950 | Weak (IR), Medium (Raman) |
Note: These are representative values. The actual spectrum would contain many more peaks.
Electronic spectra, such as UV-Vis spectra, can be simulated using Time-Dependent DFT (TD-DFT). mdpi.comrsc.org This method provides information about the electronic transitions within the molecule. For a saturated molecule like this compound, strong absorptions are expected only in the far UV region.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. utexas.edumdpi.com For this compound, MD simulations can provide detailed insights into how the molecule interacts with solvent molecules, a phenomenon known as solvation. acs.orgnih.govmdpi.com
By placing a model of the molecule in a box of explicit solvent molecules (e.g., water), an MD simulation can track the positions and velocities of all atoms over time. Analysis of the simulation trajectory can reveal:
Solvation Shell Structure: The arrangement of solvent molecules around the solute. For this compound in water, this would involve studying the hydrogen bonding network between the alcohol and ether oxygen atoms and the surrounding water molecules.
Preferential Solvation: In mixed solvents, MD can determine which solvent component preferentially solvates the molecule.
Conformational Dynamics: The simulation can show how the solvent influences the conformational preferences of the flexible cyclobutane and oxane rings.
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.
These simulations are crucial for understanding how the solvent environment can affect the reactivity and properties of this compound. researchgate.net For instance, the stability of reaction intermediates and the height of activation barriers can be significantly altered by solvation effects.
Academic Applications of 1 Oxan 2 Yl Cyclobutyl Methanol As a Synthetic Building Block or Ligand Precursor
Role in the Synthesis of Architecturally Complex Natural Products and Analogues
The structural motifs present in [1-(Oxan-2-yl)cyclobutyl]methanol make it an attractive starting material or intermediate for the synthesis of natural products and their analogues, particularly those containing polycyclic and heterocyclic systems.
Integration into Bioactive Polycyclic Scaffolds
The cyclobutane (B1203170) and oxane rings of this compound can be strategically incorporated into larger, more complex polycyclic frameworks that are characteristic of many bioactive natural products. While direct examples of its incorporation into named natural products are not extensively documented in publicly available literature, its potential is evident from the common occurrence of these ring systems in nature. For instance, the oxane ring is a core component of numerous polyether and macrolide antibiotics. The cyclobutane ring, although less common, is found in a number of natural products with interesting biological activities.
The synthetic utility lies in the ability to functionalize and ring-open or rearrange these cyclic structures to generate diverse and complex molecular architectures. For example, the Petasis reaction, a multicomponent reaction, is a powerful tool for creating highly functionalized amines, which can serve as precursors for polycyclic scaffolds. nih.gov This type of reaction, along with others like ring-closing metathesis and intramolecular Diels-Alder reactions, allows for the construction of intricate molecular frameworks from simpler building blocks. nih.govsemanticscholar.org The presence of the primary alcohol in this compound provides a convenient handle for further chemical transformations and attachment to other molecular fragments.
Precursor for Advanced Heterocyclic Systems
The oxane moiety of this compound serves as a latent precursor for various heterocyclic systems. The synthesis of heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. google.com The use of methanol (B129727) as a C1 source in copper-catalyzed reactions provides a sustainable method for constructing 1,3-polyheterocyclic systems. unimi.itresearchgate.net This approach highlights the potential to utilize the alcohol functionality within this compound in cyclization reactions to form new heterocyclic rings.
The strategic opening of the oxane ring can lead to linear precursors with multiple functional groups, which can then be cyclized to form different types of heterocycles. For example, cleavage of the C-O bond in the oxane ring could yield a diol or a halo-alcohol, which are versatile intermediates in organic synthesis. These intermediates can then participate in intramolecular reactions to form new five-, six-, or seven-membered heterocyclic rings.
Utility in Materials Science Research
The unique structural features of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and supramolecular assemblies.
Monomer for the Synthesis of Functionalized Polymers
The primary alcohol group of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of functionalized polymers. For instance, it can undergo esterification or etherification reactions to be incorporated into polyester (B1180765) or polyether chains. The presence of the bulky and rigid cyclobutane and oxane groups in the polymer backbone can significantly influence the physical and chemical properties of the resulting material, such as its thermal stability, solubility, and mechanical strength.
Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing functional polymers with well-defined architectures. rsc.org While direct ROMP of this compound itself is not typical, it can be chemically modified to introduce a polymerizable group, such as a norbornene or cyclooctene (B146475) moiety. This would allow for its incorporation into polymers with tailored properties. The resulting polymers, bearing the [1-(Oxan-2-yl)cyclobutyl]methyl side chains, could exhibit interesting self-assembly behavior or serve as platforms for further functionalization.
Component in the Design of Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The ability of the oxane ring to participate in hydrogen bonding and other weak intermolecular forces makes this compound a potential building block for supramolecular architectures. google.com
The defined stereochemistry and rigid conformation of the cyclobutane and oxane rings can impart directionality to these non-covalent interactions, leading to the formation of predictable and well-ordered structures such as molecular crystals, liquid crystals, or self-assembled monolayers. The primary alcohol group can also be derivatized to introduce other recognition motifs, further enhancing its ability to participate in specific supramolecular interactions.
Precursor for Specialty Organic Electronic Materials
The development of new organic materials for electronic applications is a rapidly growing field of research. While this compound is not inherently electronically active, it can serve as a precursor for the synthesis of molecules with interesting electronic properties. The rigid cyclobutane and oxane framework can act as a scaffold to which electronically active groups, such as aromatic or heteroaromatic moieties, can be attached.
For example, the alcohol functionality could be used to link the molecule to a conjugated system, potentially influencing the packing and electronic coupling in the solid state. The insulating nature of the aliphatic rings could also be exploited to create materials with specific dielectric properties or to control the morphology of thin films in organic electronic devices.
Application in Catalyst and Ligand Development
The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. The structural features of this compound make it an intriguing candidate for the design of new catalytic systems.
Design of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nobelprize.org The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand that coordinates to the metal center. nobelprize.org Chiral ligands create a chiral environment around the metal, enabling the stereoselective transformation of a prochiral substrate into a chiral product. nobelprize.org
The this compound framework possesses inherent chirality due to the presence of stereocenters on both the oxane and cyclobutane rings. This makes it a valuable precursor for the synthesis of novel chiral ligands. The hydroxyl group can be readily functionalized to introduce coordinating moieties such as phosphines, amines, or other heteroatoms capable of binding to transition metals. tcichemicals.com For instance, conversion of the alcohol to a phosphine (B1218219) would yield a P,O-type ligand, where the oxygen atom of the oxane ring could also participate in metal coordination. The rigid cyclobutane unit can impart specific steric bulk and conformational constraints to the resulting ligand, which are crucial for achieving high enantioselectivity in catalytic reactions. beilstein-journals.org
The modular nature of this scaffold would allow for the synthesis of a library of ligands with varying steric and electronic properties by modifying the oxane or cyclobutane rings, or by introducing different coordinating groups. These ligands could then be screened in various asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nobelprize.org
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Coordinating Atoms | Target Asymmetric Reactions |
| P,O-Ligand | Phosphorus, Oxygen | Asymmetric Hydrogenation, Allylic Alkylation |
| N,O-Ligand | Nitrogen, Oxygen | Asymmetric Transfer Hydrogenation, Diels-Alder Reaction |
| Diphosphine Ligand | Phosphorus, Phosphorus | Asymmetric Cross-Coupling Reactions |
Development of Organocatalysts Incorporating the this compound Framework
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. beilstein-journals.org Chiral organocatalysts often rely on specific functional groups, such as amines, thioureas, or phosphoric acids, to activate substrates and control the stereochemical outcome of a reaction.
The this compound scaffold can be elaborated into a variety of organocatalysts. For example, the hydroxyl group could be oxidized to a carboxylic acid, which, after further functionalization, could serve as a Brønsted acid catalyst. Alternatively, the introduction of an amino group could lead to the formation of chiral primary or secondary amine catalysts, which are widely used in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.org The presence of the oxane and cyclobutane rings would provide a defined chiral environment, influencing the facial selectivity of the reaction. The ability to tune the steric and electronic properties of the catalyst by modifying the core structure is a significant advantage in the rational design of new and more efficient organocatalysts.
Development of Chemical Probes and Tools for Mechanistic Biological Research
Understanding the intricate mechanisms of biological processes at the molecular level often requires the use of specialized chemical probes. The unique structure of this compound can be leveraged for the synthesis of such tools.
Synthesis of Labeled Analogues for Biochemical Pathway Elucidation
Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules and elucidating biochemical pathways. scholaris.ca By replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule's journey through a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This compound can serve as a starting material for the synthesis of labeled analogues of biologically active molecules that may contain a similar structural motif. The synthesis could involve the incorporation of isotopic labels at specific positions within the cyclobutane or oxane rings, or in the methanol side chain. These labeled analogues could then be used in metabolic studies to identify downstream metabolites and to quantify the flux through specific biochemical pathways.
Preparation of Photoaffinity Labels or Fluorescence Probes
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules within a complex biological milieu. nih.gov A photoaffinity label is a molecule that contains a photoreactive group, which upon irradiation with light, forms a covalent bond with nearby molecules, typically the binding pocket of a target protein. nih.gov
The this compound framework could be functionalized with a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, to create a photoaffinity probe. nih.gov The core structure would serve as the recognition element, directing the probe to its target protein. Upon photoactivation, the probe would covalently label the protein, allowing for its subsequent isolation and identification.
Similarly, the incorporation of a fluorescent dye onto the this compound scaffold would yield a fluorescence probe. These probes can be used to visualize the subcellular localization of a target protein or to monitor protein-ligand interactions in real-time using fluorescence microscopy or spectroscopy. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths.
Future Research Directions and Unexplored Avenues for 1 Oxan 2 Yl Cyclobutyl Methanol
Discovery and Development of Novel Synthetic Pathways
Key areas for exploration include:
[2+2] Cycloaddition Reactions: Investigating photochemical or transition-metal-catalyzed [2+2] cycloadditions could provide a direct route to the cyclobutane (B1203170) core. nih.gov The challenge will be to devise strategies that allow for the concomitant or subsequent introduction of the oxane and methanol (B129727) functionalities with high regioselectivity and stereoselectivity.
Ring-Expansion and Ring-Contraction Strategies: Methodologies involving the expansion of a cyclopropane (B1198618) precursor or the contraction of a cyclopentane (B165970) derivative could offer alternative pathways to the strained four-membered ring. nih.gov
Oxidative Cyclization: The use of oxidative C-H bond functionalization protocols could enable the direct formation of the tetrahydropyran (B127337) ring from an acyclic precursor already containing the cyclobutane-methanol scaffold. nih.gov
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Strategies for [1-(Oxan-2-yl)cyclobutyl]methanol
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Reagents/Conditions |
| Linear Synthesis | Stepwise control over functional group introduction. | Potentially long and low-yielding. | Grignard reagents, protecting groups, oxidation/reduction. |
| [2+2] Cycloaddition | Convergent, atom-economical. nih.gov | Control of stereochemistry and regioselectivity. nih.gov | Photochemical irradiation, transition-metal catalysts. |
| Ring Expansion/Contraction | Access to strained ring systems. nih.gov | Availability of suitable precursors. | Diazomethane, Tiffeneau-Demjanov rearrangement conditions. |
| Oxidative C-H Cyclization | High atom economy, late-stage functionalization. nih.gov | Substrate scope and selectivity. | DDQ, transition-metal oxidants. nih.gov |
Unveiling of Unanticipated Reactivity Modes and Catalytic Transformations
The unique combination of a strained cyclobutane ring and a heteroatomic oxane ring suggests that this compound may exhibit novel reactivity.
Future investigations should target:
Ring-Opening Reactions: The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to cleavage under various conditions, including thermal, acidic, basic, or metal-catalyzed pathways. nih.govresearchgate.net The presence of the adjacent oxane and hydroxyl groups could direct these ring-opening reactions towards unique and synthetically useful products.
Transannular Reactions: The proximity of the oxane oxygen to the cyclobutane ring might facilitate transannular hydrogen atom transfer or other through-space interactions, leading to unexpected skeletal rearrangements.
Catalytic Functionalization: The primary alcohol provides a handle for a wide range of catalytic transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification to produce a library of derivatives.
Expansion into Emerging Fields of Materials Science and Nanotechnology
The structural motifs within this compound make it an intriguing building block for new materials.
Potential applications include:
Polymer Chemistry: The hydroxyl group can serve as an initiation point for ring-opening polymerization or as a monomer in the synthesis of polyesters and polyurethanes. The rigid cyclobutane and oxane units could impart desirable properties such as increased thermal stability and defined conformational rigidity to the resulting polymers.
Functionalized Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, enhancing their dispersibility and stability in various media. The oxane moiety, in particular, could influence the solubility and biocompatibility of such nanomaterials. A related compound, [1-(Prop-2-yn-1-yl)cyclobutyl]methanol, has been explored for functionalizing nanoparticles.
Advanced Computational Methodologies for Predictive Synthesis and Reactivity
Computational chemistry can provide invaluable insights into the properties and potential reactivity of this compound, guiding experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be employed to predict the stable conformations of the molecule, transition state energies for potential reactions, and spectroscopic properties. acs.org This can help in understanding reaction mechanisms and predicting the feasibility of proposed synthetic routes.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules or material surfaces.
AI-Driven Retrosynthesis: Artificial intelligence and machine learning algorithms can be used to propose novel and efficient synthetic pathways, potentially uncovering non-intuitive disconnections and reaction strategies. nih.gov
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Question | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | What is the most stable 3D structure? What is the energy barrier for cyclobutane ring-opening? acs.org | Optimized geometry, bond lengths, and angles. Activation energies for key reaction steps. |
| Molecular Dynamics (MD) | How does the molecule interact with water or other solvents? | Solvation free energy, radial distribution functions. |
| Quantitative Structure-Property Relationship (QSPR) | Can we predict properties like boiling point or solubility for its derivatives? | Predictive models for physical and chemical properties. |
| AI-Based Retrosynthesis | What are the most efficient, undiscovered synthetic routes? nih.gov | Novel synthetic pathways with predicted yields and reaction conditions. |
Interdisciplinary Research Integrating this compound with Other Scientific Domains
The unique structural features of this compound open doors for its application in diverse scientific fields beyond traditional chemistry.
Promising interdisciplinary avenues include:
Medicinal Chemistry: The tetrahydropyran (THP) ring is a common motif in many biologically active compounds and approved drugs, often serving as a bioisostere for cyclohexane (B81311) or other cyclic systems to improve pharmacokinetic properties like solubility and metabolic stability. pharmablock.comacs.orgchemicalbook.com The cyclobutane moiety can introduce conformational rigidity and a unique three-dimensional structure, which can be advantageous for binding to biological targets. nih.gov Future work could involve synthesizing derivatives and screening them for various biological activities.
Agrochemicals: The development of novel scaffolds is crucial in the search for new pesticides and herbicides. The unique combination of functional groups in this compound could lead to the discovery of compounds with new modes of action.
Chemical Biology: Fluorescently labeled or biotinylated derivatives of the molecule could be synthesized and used as chemical probes to study biological processes.
The exploration of these future research directions will undoubtedly expand our understanding of the fundamental chemistry of this novel compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Features | Reference |
|---|---|---|
| 1H NMR | δ 1.8–2.5 (cyclobutyl), δ 3.4–4.1 (oxan), δ 1.5–2.0 (OH, broad) | |
| 13C NMR | δ 25–30 (cyclobutyl), δ 70–75 (oxan C-O), δ 65–70 (CH₂OH) | |
| IR | 3200–3600 cm⁻¹ (O-H), 1100 cm⁻¹ (C-O) |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Ring-opened diols | Acidic hydrolysis conditions | Neutralize post-reaction with NaHCO₃ |
| Enantiomeric impurities | Poor stereochemical control | Use chiral catalysts (e.g., BINOL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
